The Pivotal Role of 5-Amino-6-(D-Ribitylamino)Uracil (5-A-RU) in Riboflavin Biosynthesis and Mucosal Immunity
The Pivotal Role of 5-Amino-6-(D-Ribitylamino)Uracil (5-A-RU) in Riboflavin Biosynthesis and Mucosal Immunity
The following technical guide details the role, chemistry, and experimental handling of 5-amino-6-(D-ribitylamino)uracil (5-A-RU) . This document is structured for researchers in microbiology, immunology, and medicinal chemistry, focusing on the compound's dual identity as a biosynthetic intermediate and a potent immunological trigger.
[1][2][3]
Executive Summary
5-amino-6-(D-ribitylamino)uracil (5-A-RU) represents a critical metabolic node in bacteria and plants.[1] Historically studied solely as a transient intermediate in the de novo biosynthesis of Riboflavin (Vitamin B2), it has recently emerged as a foundational "pathogen-associated molecular pattern" (PAMP). It serves as the obligate precursor to 5-OP-RU, the most potent known ligand for Mucosal-associated Invariant T (MAIT) cells.[1] This guide dissects the enzymatic production of 5-A-RU, its chemical instability, and the protocols required to synthesize and utilize it in drug discovery and immunological assays.[2]
Part 1: Chemical & Structural Identity[2][3][4]
5-A-RU is an aminouracil derivative characterized by a D-ribityl side chain.[3][1][4][5][6][7][8][9][10][11] Its electron-rich diaminouracil core makes it highly susceptible to oxidation, a property that complicates its isolation and storage.[1]
| Property | Specification |
| IUPAC Name | 5-amino-6-((2S,3S,4R)-2,3,4,5-tetrahydroxypentylamino)pyrimidine-2,4(1H,3H)-dione |
| Formula | C |
| Molecular Weight | 276.25 g/mol |
| Solubility | Water (High), DMSO (Moderate), Organic solvents (Low) |
| Stability | Critical: Unstable in air/solution.[1][9][12] Oxidizes to riboflavin-like degradation products or polymerizes.[1] Must be stored as an HCl salt at -80°C under inert gas. |
| Key Reactivity | Condenses non-enzymatically with dicarbonyls (e.g., methylglyoxal) to form pyrimidine adducts. |
Part 2: The Riboflavin Biosynthetic Context[13]
In bacteria (e.g., E. coli, M. tuberculosis) and plants, 5-A-RU is generated through the Rib pathway. It is not the end-product but a high-flux intermediate.[1]
The Pathway Mechanics
The synthesis begins with GTP and diverges from the purine pathway.[13] The formation of 5-A-RU involves ring opening, deamination, reduction, and dephosphorylation.
-
GTP Cyclohydrolase II (RibA): Converts GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARP), releasing formate and pyrophosphate.[1]
-
Deaminase/Reductase (RibD):
-
The "Elusive" Phosphatase Step: The conversion of the phosphorylated intermediate to 5-A-RU requires dephosphorylation.
-
Note: In E. coli, this is often catalyzed by non-specific phosphatases like YigB or YbjI , rather than a dedicated "Rib" enzyme. This step is a common bottleneck in engineered strains.
-
-
Lumazine Synthase (RibH): The condensation of 5-A-RU with 3,4-dihydroxy-2-butanone 4-phosphate (3,4-DHBP) (produced by RibB) forms 6,7-dimethyl-8-ribityllumazine.[1]
-
Riboflavin Synthase (RibE): Disproportionates two lumazine molecules to form one Riboflavin and regenerate 5-A-RU.[1]
Pathway Visualization
The following diagram illustrates the flow from GTP to Riboflavin, highlighting the 5-A-RU node and its consumption by RibH.
Caption: The bacterial riboflavin biosynthesis pathway. 5-A-RU is the central convergence point for the pyrimidine and pentose-phosphate branches.[1]
Part 3: The Immunological Interface (MAIT Cells)
While 5-A-RU is a metabolic intermediate for bacteria, it is a "smoking gun" for the mammalian immune system.[1] Humans do not synthesize riboflavin; therefore, the presence of 5-A-RU signals a bacterial infection.[1]
The Pro-Antigen Mechanism
5-A-RU itself does not bind the MR1 receptor efficiently.[1] It acts as a pro-antigen .[1]
-
Leakage: 5-A-RU leaks from the bacterial cytoplasm into the extracellular space/host cytosol.[1]
-
Condensation: It reacts non-enzymatically with host-derived or bacteria-derived dicarbonyls, specifically Methylglyoxal (MG) or Glyoxal (G) .[3][1][8]
-
Ligand Formation:
-
Presentation: 5-OP-RU forms a Schiff base with Lys43 inside the MR1 binding groove, stabilizing the complex for presentation to the MAIT Cell Receptor (TCR).[1]
Caption: The non-enzymatic conversion of 5-A-RU into the potent MR1 ligand 5-OP-RU.[3][1][14]
Part 4: Experimental Protocols
Working with 5-A-RU requires strict anaerobic conditions or rapid handling due to oxidation.[1]
Synthesis of 5-A-RU (HCl Salt)
Based on the method by Li et al. (2018), which improved upon earlier unstable free-base protocols.[1]
Reagents:
-
5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione (Precursor).[1]
-
Sodium hydrosulfite (Reducing agent).[1]
Protocol:
-
Dissolution: Dissolve 100 mg of the nitro-precursor in 4 mL water. Add 2 drops of 2N KOH to aid solubility (solution turns yellow).
-
Reduction: Add sodium hydrosulfite (6 eq). The solution should turn colorless within 20 minutes, indicating reduction of the nitro group to the amine.
-
Acidification: Isolate the product via HPLC or filtration, then immediately treat with 1N HCl.
-
Lyophilization: Freeze-dry the solution to obtain 5-A-RU·HCl.
-
Storage: Store at -80°C. The HCl salt is significantly more stable than the free base.[1]
In Vitro MAIT Activation Assay
Purpose: To verify the biological activity of synthesized 5-A-RU.
-
Cell Line: Use Jurkat cells expressing the invariant V
7.2-J 33 TCR (MAIT reporter cells) and C1R cells expressing MR1.[1] -
Pulse: Incubate C1R-MR1 cells with 5-A-RU (10 nM - 1
M) for 4 hours.-
Critical Step: Exogenous Methylglyoxal (50
M) is often added to maximize 5-OP-RU formation, although physiological levels in culture media are sometimes sufficient.[1]
-
-
Co-culture: Add MAIT reporter cells to the pulsed APCs (1:1 ratio).
-
Readout: Measure activation via flow cytometry (CD69 upregulation) or ELISA (IL-2 production) after 16-24 hours.[1]
Part 5: Therapeutic Implications[2]
Antimicrobial Targets
Since 5-A-RU accumulation is toxic and the pathway is essential for bacteria lacking riboflavin transporters, enzymes processing 5-A-RU are drug targets:
-
RibH Inhibitors: Blocking Lumazine Synthase causes a buildup of 5-A-RU.[1] While 5-A-RU itself is not highly toxic, the lack of FAD/FMN is lethal.[1]
-
RibE Inhibitors: Analogs of lumazine that mimic the transition state have been developed to starve bacteria of riboflavin.
Immunotherapy (MAIT Boosting)
5-A-RU is investigated as a mucosal vaccine adjuvant.[1][15] By co-administering 5-A-RU with a specific antigen, researchers can "boost" the local MAIT cell population in the lungs or gut, creating a more alert innate immune environment.
References
-
Corbett, A. J., et al. (2014). T-cell activation by transitory neo-antigens derived from distinct microbial pathways.[1] Nature, 509(7500), 361–365. Link[1]
-
Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU).[1][2][11] PLOS ONE, 13(2), e0191837.[2] Link
-
Bacher, A., et al. (2000). Biosynthesis of riboflavin.[16][17] Vitamins & Hormones, 59, 1-109.[1] Link
-
Kjer-Nielsen, L., et al. (2012). MR1 presents microbial vitamin B metabolites to MAIT cells.[14] Nature, 491(7426), 717–723. Link[1]
-
Mak, J. Y. W., et al. (2017). Stabilizing short-lived Schiff base derivatives of 5-aminouracils that activate mucosal-associated invariant T cells.[1] Nature Communications, 8, 14599. Link[1]
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